molecular formula C16H17N7OS B2932456 2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide CAS No. 2034379-23-0

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2932456
CAS No.: 2034379-23-0
M. Wt: 355.42
InChI Key: QVLJVIFHRURCJW-UHFFFAOYSA-N
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Description

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole rings. The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde under acidic conditions . The final step involves coupling the thiadiazole and triazole rings with the piperidine ring, usually through an amide bond formation using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of more efficient catalysts for the amide bond formation .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both thiadiazole and triazole rings enhances its ability to interact with multiple biological targets, making it a versatile compound for drug development .

Properties

IUPAC Name

2-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7OS/c24-16(14-10-17-23(20-14)13-4-2-1-3-5-13)19-12-6-8-22(9-7-12)15-11-18-25-21-15/h1-5,10-12H,6-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLJVIFHRURCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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